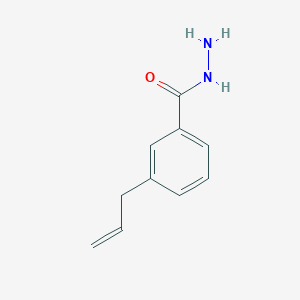

3-Allylbenzoylhydrazine

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-prop-2-enylbenzohydrazide |

InChI |

InChI=1S/C10H12N2O/c1-2-4-8-5-3-6-9(7-8)10(13)12-11/h2-3,5-7H,1,4,11H2,(H,12,13) |

InChI Key |

QFYPCESRLQZNDF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below compares the structural attributes of 3-Allylbenzoylhydrazine with analogous compounds:

Key Observations :

Structure-Activity Relationships :

- Allyl Group : May confer unique reactivity in forming coordination complexes or prodrugs via allylic oxidation.

- Chlorine/CF₃ Groups: Improve binding to hydrophobic enzyme pockets (e.g., enoyl-ACP reductase in tuberculosis ).

Physicochemical Properties

Limited data exist for 3-Allylbenzoylhydrazine, but trends in analogs suggest:

Q & A

Basic: What are the common synthetic routes for 3-Allylbenzoylhydrazine, and how do reaction conditions influence yield?

Methodological Answer:

3-Allylbenzoylhydrazine can be synthesized via:

- Palladium-catalyzed hydroamination : Allylic amines are formed using hydrazine derivatives and palladium catalysts under controlled temperatures (e.g., 60–80°C). Catalyst choice (e.g., Pd(OAc)₂) and ligand systems (e.g., diphenylmethylene hydrazines) critically influence regioselectivity and yield .

- Hydrazide-acyl chloride coupling : Reacting benzoylhydrazides with allyl-substituted acyl chlorides in pyridine or benzene, with yields dependent on stoichiometry and reaction time .

- Tosylhydrazine-promoted reactions : Condensation with allyl ketones in acetonitrile under reflux, with yields improved by base additives (e.g., Et₃N) .

Key Factors : Temperature, catalyst/ligand pairing, and solvent polarity significantly impact reaction efficiency.

Basic: Which spectroscopic and crystallographic methods are used to characterize 3-Allylbenzoylhydrazine?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for allyl (δ 5.0–6.0 ppm) and benzoyl (δ 7.5–8.5 ppm) groups.

- IR : Confirm N–H stretches (~3200 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .

- Crystallography :

Advanced: How does the allyl group in 3-Allylbenzoylhydrazine affect its reactivity in palladium-catalyzed reactions?

Methodological Answer:

The allyl group enables π-allyl palladium complex formation, facilitating nucleophilic attack by hydrazine derivatives. Steric hindrance from substituents (e.g., methyl on the allyl chain) can reduce reaction rates, while electron-withdrawing groups (e.g., NO₂) on the benzoyl moiety enhance electrophilicity. Ligand design (e.g., bulky phosphines) improves regioselectivity in allylic substitution .

Advanced: What computational methods are used to study hydrogen bonding in 3-Allylbenzoylhydrazine derivatives?

Methodological Answer:

- DFT/B3LYP : Optimize geometry and calculate hydrogen bond energies (e.g., N–H⋯O interactions) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) using CrystalExplorer .

- Molecular dynamics simulations : Predict solvent effects on hydrogen-bond stability in aqueous/organic media.

Advanced: How can researchers resolve contradictions in reported synthetic yields for 3-Allylbenzoylhydrazine?

Methodological Answer:

- Control experiments : Compare palladium catalyst loading (e.g., 2–5 mol%) and solvent systems (DMF vs. acetonitrile) to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to detect intermediate formation or side reactions (e.g., over-reduction) .

- Reproducibility checks : Validate purification methods (e.g., column chromatography vs. recrystallization) to assess purity-driven yield discrepancies .

Advanced: What strategies optimize regioselectivity in allylic substitution reactions involving 3-Allylbenzoylhydrazine?

Methodological Answer:

- Ligand engineering : Use electron-rich ligands (e.g., Mor-DalPhos) to favor linear vs. branched products .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective nucleophilic attack .

- Substrate preorganization : Introduce steric bulk on the allyl group to direct regiochemistry (e.g., cyclohexenyl vs. linear allyl) .

Basic: How can 3-Allylbenzoylhydrazine be differentiated from structural analogs via analytical techniques?

Methodological Answer:

- Mass spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 189) and fragmentation patterns (e.g., allyl loss at m/z 133) .

- DSC/TGA : Compare thermal decomposition profiles (e.g., melting points ~190–200°C) .

- ¹³C NMR : Distinct chemical shifts for allyl carbons (δ 115–135 ppm) vs. alkyl/aryl hydrazines .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to the benzoyl group in 3-Allylbenzoylhydrazine?

Methodological Answer:

- Electron modulation : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) to enhance electrophilicity for nucleophilic reactions .

- Steric tuning : Meta-substitutions (e.g., 3-methoxy) reduce steric clash in hydrogen-bonded crystal lattices .

- Bioisosteric replacement : Replace benzoyl with heteroaromatic groups (e.g., indole) to improve pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.